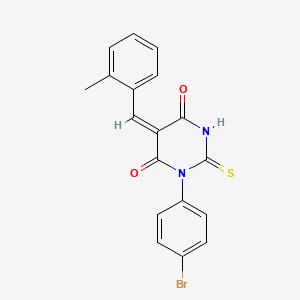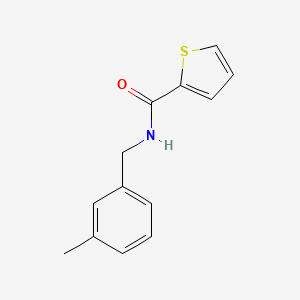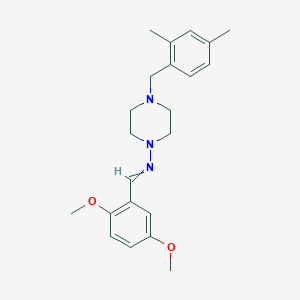![molecular formula C21H30N2O2 B6032479 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole](/img/structure/B6032479.png)
4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole, commonly known as ACPD, is a chemical compound that belongs to the class of isoxazoles. It is a potent agonist of metabotropic glutamate receptors (mGluRs) and has been extensively studied for its potential applications in various fields of scientific research.
作用機序
ACPD acts as an agonist of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole by binding to the extracellular domain of the receptor and inducing a conformational change that activates the receptor. This activation leads to the modulation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the adenylate cyclase (AC) pathway, and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
ACPD has been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. It has also been shown to affect the activity of ion channels, including NMDA receptors, voltage-gated calcium channels, and potassium channels. ACPD has been implicated in the modulation of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD).
実験室実験の利点と制限
ACPD is a potent and selective agonist of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, ACPD has a short half-life and can be rapidly metabolized, which limits its usefulness in long-term experiments. Additionally, ACPD can induce receptor desensitization and internalization, which can complicate the interpretation of experimental results.
将来の方向性
For research include the development of more potent and selective agonists of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole, investigation of the role of this compound in neurological disorders, and exploration of the potential therapeutic applications of mGluR agonists.
合成法
ACPD can be synthesized by the reaction of 1-adamantylcarbonyl chloride with 2-pyrrolidinone, followed by the reaction of the resulting intermediate with 5-ethyl-3-methylisoxazole. The final product is obtained after purification using chromatography techniques.
科学的研究の応用
ACPD has been used as a research tool to study the activation of 4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole. It has been shown to activate both group I and group II this compound, which are involved in various physiological and pathological processes, including synaptic plasticity, pain perception, and neurodegenerative diseases.
特性
IUPAC Name |
1-adamantyl-[2-(5-ethyl-3-methyl-1,2-oxazol-4-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-3-18-19(13(2)22-25-18)17-5-4-6-23(17)20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h14-17H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBPFXDNOAFDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C)C2CCCN2C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydro-5H-thiochromeno[2,3-d]pyrimidin-5-one hydrochloride](/img/structure/B6032397.png)
![2-(4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B6032407.png)
![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6032418.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B6032433.png)
![4-[1-(mesitylsulfonyl)-2-pyrrolidinyl]-3,5-dimethylisoxazole](/img/structure/B6032439.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![4-[4-(methylthio)phenyl]-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6032451.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)
![1-methyl-4-{3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanoyl}piperazine](/img/structure/B6032484.png)



![3-(1,3-benzodioxol-5-ylamino)-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6032511.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)